[1,2,4]Triazolo[1,5-a]pyrazine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves the use of enaminonitriles and benzohydrazides under microwave conditions.
Mechanochemical Method: Another approach is the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)₄, or MnO₂ is also a common method.
Industrial Production Methods:
Scale-Up Reactions: The microwave-mediated method has been demonstrated to be scalable, making it suitable for industrial production.
High-Pressure Reactions: Industrial methods may also involve high-pressure reactions with palladium/carbon catalysts under nitrogen protection.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizers like NaOCl or MnO₂.
Reduction: Reduction reactions can be performed using reagents such as hydrazine hydrate.
Substitution: Substitution reactions are common, with various substituents being introduced at different positions on the ring system.
Common Reagents and Conditions:
Oxidizers: NaOCl, Pb(OAc)₄, MnO₂.
Reducing Agents: Hydrazine hydrate.
Catalysts: Copper acetate, palladium/carbon
Major Products:
- The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Chemistry:
Biology and Medicine:
- It exhibits numerous biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
- These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDJVPRVKHSWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192943 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-66-6 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyrazine derivatives?
A1: Research indicates that [, , ]Triazolo[1,5-a]pyrazine derivatives exhibit promising antifungal activity. Studies have demonstrated their efficacy against various fungal species, including Candida, Cryptococcus, and Aspergillus. [] Additionally, some derivatives show potential as adenosine A2A receptor antagonists. [] Further research is necessary to explore their therapeutic potential in various disease models.
Q2: How does the structure of [, , ]Triazolo[1,5-a]pyrazine influence its antifungal activity?
A2: Structure-activity relationship (SAR) studies reveal that the presence of a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus is favorable for antifungal activity. [] Furthermore, attaching nitrogen-containing aromatic heterocycles to this nucleus enhances potency and water solubility. [] Notably, compounds with these structural features demonstrate activity against fluconazole-resistant strains, suggesting a different mechanism of action compared to some existing antifungals. []
Q4: What synthetic approaches are available for preparing [, , ]Triazolo[1,5-a]pyrazine derivatives?
A4: Several synthetic routes have been explored for the preparation of [, , ]Triazolo[1,5-a]pyrazine derivatives. One approach involves reacting N-aryl-N-(α-phenylphenacyl)oxamoyl chlorides with N3-arylsubstituted amidrazones, followed by ring closure using thionyl chloride. [, ] This method provides good yields of the desired 1,2,4-triazolo[1,5-a]-pyrazinium chlorides. Another strategy involves utilizing 5-(dialkylamino)-2-aza-1,3-diene-1,1-dicarbonitriles (or their 1-methoxycarbonyl analogues) as starting materials, which react with hydrazines to yield the desired [, , ]triazolo-[1,5-a]pyrazines. [, ]
Q5: What are the limitations of current research on [, , ]Triazolo[1,5-a]pyrazine and its derivatives?
A5: While promising, the research on [, , ]Triazolo[1,5-a]pyrazines is still in its early stages. The available data primarily focuses on in vitro antifungal activity and limited in vivo studies. Further research is necessary to:
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